molecular formula C17H19ClN2OS B2777930 3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396793-69-3

3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2777930
CAS No.: 1396793-69-3
M. Wt: 334.86
InChI Key: YVAUGZJLTSVCAB-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a chlorobenzyl group, a cyclopropyl group, and a thiophene ring

Scientific Research Applications

3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

Future research on this compound could involve further studies of its synthesis, structure, reactivity, and biological activity. It could also involve the development of related compounds with improved properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Urea Core: The reaction between cyclopropylamine and an isocyanate derivative to form the urea core.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)amine: Similar structure but with an amine group instead of a urea group.

    3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

The presence of the urea group in 3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea provides unique hydrogen bonding capabilities, which can enhance its binding interactions with biological targets. Additionally, the combination of the chlorobenzyl and thiophene groups offers a distinct electronic profile that can be exploited in various applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-14-5-3-13(4-6-14)12-19-17(21)20(15-7-8-15)10-9-16-2-1-11-22-16/h1-6,11,15H,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAUGZJLTSVCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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